molecular formula C31H39FN4O7S2 B12362635 Vhl-SF2

Vhl-SF2

Cat. No.: B12362635
M. Wt: 662.8 g/mol
InChI Key: DCGHVFWQHHOLKF-PSELDJGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vhl-SF2 is a compound that targets the Von Hippel-Lindau (VHL) protein, a widely recruited E3 ligase in the field of proteolysis-targeting chimeras (PROTACs). This compound is designed to covalently bind to the VHL protein, specifically at the Ser110 site in the HIF1α binding region. The incorporation of this compound in bifunctional degraders induces targeted protein degradation, making it a significant molecule in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vhl-SF2 involves the replacement of the hydroxyproline motif of a known VHL binder with a sulfonyl fluoride moiety. This process is guided by structure-based design and optimization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired covalent modification at the Ser110 site .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity of the compound. The process would also include steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Vhl-SF2 primarily undergoes covalent binding reactions. The sulfonyl fluoride moiety reacts with the Ser110 site on the VHL protein, forming a stable covalent bond. This reaction is crucial for its function in targeted protein degradation .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as sulfonyl fluorides and specific catalysts that facilitate the covalent modification of the VHL protein. The reaction conditions are optimized to ensure selective binding to the Ser110 site without affecting other regions of the protein .

Major Products Formed: The major product formed from the reaction of this compound with the VHL protein is a covalently modified VHL protein. This modified protein is then used in bifunctional degraders for targeted protein degradation .

Scientific Research Applications

Vhl-SF2 has significant applications in scientific research, particularly in the field of targeted protein degradation. It is used in the design of bifunctional degraders, which are molecules that induce the degradation of specific proteins by harnessing the cellular proteolytic machinery. This has applications in chemistry, biology, medicine, and industry .

In chemistry, this compound is used to study the mechanisms of covalent binding and protein degradation. In biology, it helps in understanding the role of specific proteins in cellular processes. In medicine, this compound-based degraders are being explored as potential therapeutic agents for diseases caused by the overexpression of certain proteins. In industry, this compound is used in the development of new drugs and therapeutic strategies .

Mechanism of Action

The mechanism of action of Vhl-SF2 involves covalent binding to the Ser110 site on the VHL protein. This binding induces a conformational change in the protein, which facilitates its interaction with other molecules involved in the proteolytic degradation pathway. The molecular targets of this compound include proteins that are recognized by the VHL protein for degradation. The pathways involved include the ubiquitin-proteasome system, which is responsible for the degradation of targeted proteins .

Comparison with Similar Compounds

Vhl-SF2 is unique in its ability to covalently bind to the VHL protein and induce targeted protein degradation. Similar compounds include other VHL-targeted PROTACs, such as those bearing hydroxyproline motifs. this compound offers advantages in terms of stability and selectivity due to its covalent binding mechanism .

List of Similar Compounds:
  • Hydroxyproline-based VHL binders
  • DCAF1-targeted PROTACs
  • DCAF11-targeted PROTACs
  • DCAF16-targeted PROTACs
  • RNF4-targeted PROTACs
  • RNF114-targeted PROTACs
  • FEM1B-targeted PROTACs

Properties

Molecular Formula

C31H39FN4O7S2

Molecular Weight

662.8 g/mol

IUPAC Name

tert-butyl (3S)-3-[[(2S,4R)-4-fluorosulfonyl-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoate

InChI

InChI=1S/C31H39FN4O7S2/c1-17(2)27(25-12-18(3)35-43-25)30(39)36-15-22(45(32,40)41)13-24(36)29(38)34-23(14-26(37)42-31(5,6)7)20-8-10-21(11-9-20)28-19(4)33-16-44-28/h8-12,16-17,22-24,27H,13-15H2,1-7H3,(H,34,38)/t22-,23+,24+,27-/m1/s1

InChI Key

DCGHVFWQHHOLKF-PSELDJGJSA-N

Isomeric SMILES

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)OC(C)(C)C)C3=CC=C(C=C3)C4=C(N=CS4)C)S(=O)(=O)F

Canonical SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)OC(C)(C)C)C3=CC=C(C=C3)C4=C(N=CS4)C)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.